N-(4-bromobenzyl)cyclopropanamine
Overview
Description
N-(4-bromobenzyl)cyclopropanamine is a chemical compound with the molecular formula C10H12BrN . It has a molecular weight of 226.113 .
Molecular Structure Analysis
The molecular structure of N-(4-bromobenzyl)cyclopropanamine consists of a cyclopropane ring attached to a bromobenzyl group via an amine linkage . The exact mass of the molecule is 225.015305 .Physical And Chemical Properties Analysis
N-(4-bromobenzyl)cyclopropanamine has a density of 1.4±0.1 g/cm3 . It has a boiling point of 292.2±15.0 °C at 760 mmHg . The compound is solid at room temperature .Scientific Research Applications
Carbonic Anhydrase Inhibition
Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties, related to N-(4-bromobenzyl)cyclopropanamine, have been investigated for their ability to inhibit carbonic anhydrase isoenzymes. These compounds demonstrated significant inhibitory effects, with the bromophenol derivatives showing potent activity against both ubiquitous and tumor-associated human carbonic anhydrase isoenzymes (Boztaş et al., 2015).
Biological Activity of Cyclopropanecarboxyl Derivatives
Studies on cyclopropanecarboxylic acid derivatives, closely related to N-(4-bromobenzyl)cyclopropanamine, have revealed notable biological activities. For instance, some synthesized N-(substituted) cyclopropanecarboxyl-N'-pyridin-2-yl thioureas showed excellent herbicidal and fungicidal activity, highlighting the potential of cyclopropanamine compounds in agricultural applications (Tian et al., 2009).
Synthesis of Aminocyclopropyl Moieties
In the synthesis of amino acids incorporating aminocyclopropyl moieties, N-(4-bromobenzyl)cyclopropanamine-like compounds have been utilized. These compounds have been transformed into various bioactive molecules, illustrating the versatility of cyclopropanamine derivatives in synthesizing complex organic structures (Kordes et al., 2000).
Antimicrobial and Antifungal Applications
Cyclopropanamine compounds, similar to N-(4-bromobenzyl)cyclopropanamine, have shown potential in antimicrobial and antifungal applications. Mono- and dispirocyclotriphosphazenes with bromobenzyl pendant arms demonstrated significant activity against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Kuzey et al., 2020).
LSD1 Inhibition for CNS Disorders
Functionalized cyclopropanamine inhibitors, akin to N-(4-bromobenzyl)cyclopropanamine, have been examined for their role in inhibiting lysine-specific demethylase 1 (LSD1). Inhibition of LSD1 is being explored for treating various central nervous system disorders, including schizophrenia and Alzheimer’s disease (Blass, 2016).
Antitumor Activity
Certain derivatives of N-(4-bromobenzyl)cyclopropanamine have shown promising antitumor activity in vitro. S-(p-Bromobenzyl)glutathione diesters, for instance, have displayed inhibitory effects on human leukemia cell growth, suggesting their potential as antitumor agents (Thornalley et al., 1996).
Safety And Hazards
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGKPGNDJXTNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405958 | |
Record name | N-(4-bromobenzyl)-N-cyclopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)cyclopropanamine | |
CAS RN |
70894-73-4 | |
Record name | N-(4-bromobenzyl)-N-cyclopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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